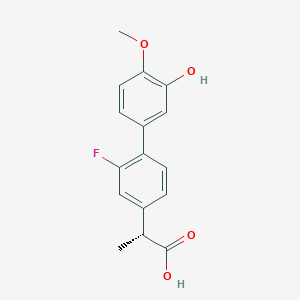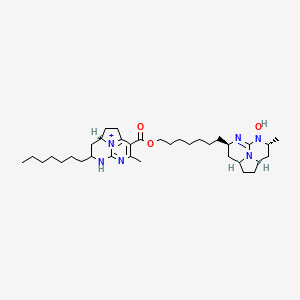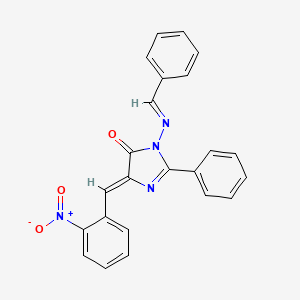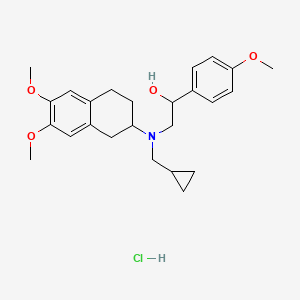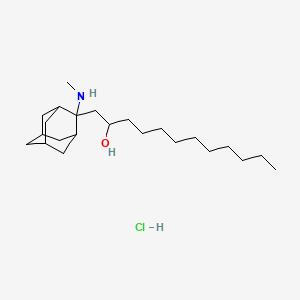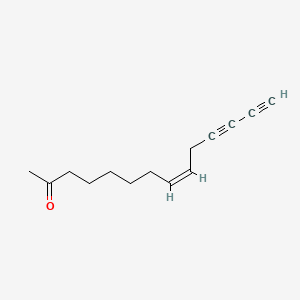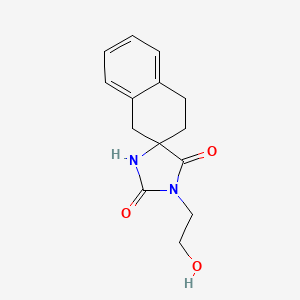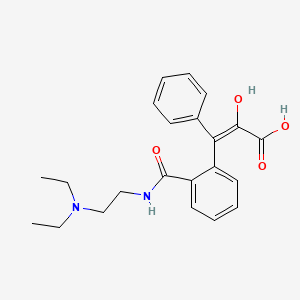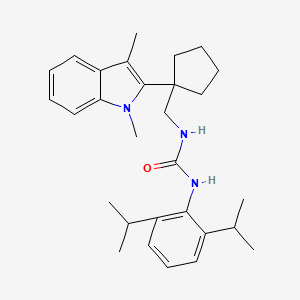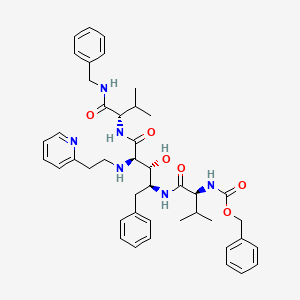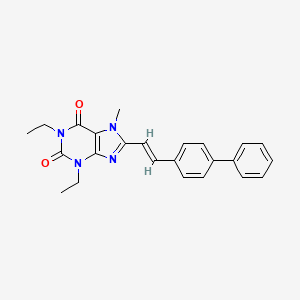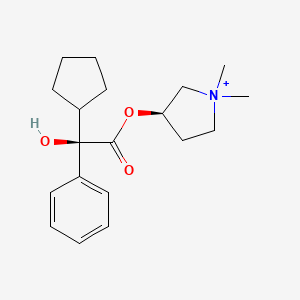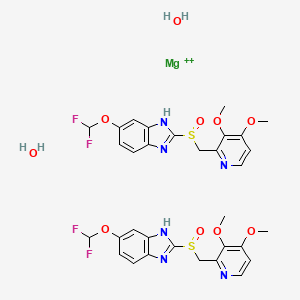
Pantoprazole magnesium dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantoprazole Magnesium Dihydrate: (UNII-9G7ZX364TY) is a substituted benzimidazole compound that inhibits the secretion of hydrochloric acid in the stomach by specifically blocking the proton pumps of the parietal cells . It is commonly used in the treatment of gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pantoprazole Magnesium Dihydrate is synthesized through a multi-step process involving the reaction of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride under basic conditions to form pantoprazole. This is then reacted with magnesium salts to form the magnesium dihydrate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for yield and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pantoprazole Magnesium Dihydrate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Pantoprazole Magnesium Dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating GERD, Zollinger-Ellison syndrome, and other acid-related disorders.
Mecanismo De Acción
Pantoprazole Magnesium Dihydrate exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the cysteine residues on the proton pump, leading to prolonged inhibition of acid secretion .
Comparación Con Compuestos Similares
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
Comparison: Pantoprazole Magnesium Dihydrate is unique among proton pump inhibitors due to its specific binding affinity and prolonged duration of action. Unlike some other proton pump inhibitors, pantoprazole has a lower potential for drug-drug interactions and is more stable under acidic conditions, making it a preferred choice for long-term management of acid-related disorders .
Propiedades
Número CAS |
471293-63-7 |
|---|---|
Fórmula molecular |
C32H34F4MgN6O10S2+2 |
Peso molecular |
827.1 g/mol |
Nombre IUPAC |
magnesium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole;dihydrate |
InChI |
InChI=1S/2C16H15F2N3O4S.Mg.2H2O/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;/h2*3-7,15H,8H2,1-2H3,(H,20,21);;2*1H2/q;;+2;; |
Clave InChI |
VJLJCPBPXPRSNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


